Tert-butyl 2-(3-aminopyridin-4-yl)acetate
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Overview
Description
Tert-butyl 2-(3-aminopyridin-4-yl)acetate is an organic compound that features a tert-butyl ester group attached to a 2-(3-aminopyridin-4-yl)acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-aminopyridin-4-yl)acetate typically involves the reaction of 3-aminopyridine with tert-butyl bromoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopyridine attacks the carbon atom of tert-butyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-aminopyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-(3-aminopyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-aminopyridin-4-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active 3-aminopyridine moiety, which can then interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 2-(4-aminopiperidin-1-yl)acetate
Uniqueness
Tert-butyl 2-(3-aminopyridin-4-yl)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-(3-aminopyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)6-8-4-5-13-7-9(8)12/h4-5,7H,6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJPTVJOODZGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=NC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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